(2,2-Difluorocyclohexyl)methyl methanesulfonate
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Overview
Description
(2,2-Difluorocyclohexyl)methyl methanesulfonate is a chemical compound with the molecular formula C8H14F2O3S and a molecular weight of 228.26 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclohexyl)methyl methanesulfonate typically involves the reaction of (2,2-Difluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an alkoxide would yield an ether.
Hydrolysis: The primary products are (2,2-Difluorocyclohexyl)methanol and methanesulfonic acid.
Scientific Research Applications
(2,2-Difluorocyclohexyl)methyl methanesulfonate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive methanesulfonate group.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorocyclohexyl)methanol: The alcohol precursor to (2,2-Difluorocyclohexyl)methyl methanesulfonate.
Cyclohexyl methyl methanesulfonate: A similar compound lacking the fluorine substituents.
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-4-2-3-5-8(7,9)10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGQPMOLCRCDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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